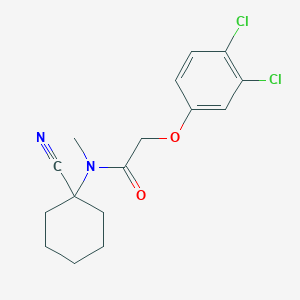
N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a dichlorophenoxy moiety, and a methylated acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group. This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions. The resulting cyanocyclohexylamine is then reacted with chloroformates to introduce the dichlorophenoxy group. Finally, the acetamide group is formed through acylation using acetic anhydride in the presence of a base.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve high purity levels.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or acetamide groups, with reagents such as ammonia or amines.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Amides or substituted amides.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound's potential medicinal applications include its use as an inhibitor of specific enzymes or receptors. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, or other specialty chemicals. Its unique properties can enhance the performance of various products.
作用機序
The mechanism by which N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the dichlorophenoxy moiety are key functional groups that can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
N-(1-cyanocyclohexyl)acetamide: A related compound with a similar structure but lacking the dichlorophenoxy group.
2-(3,4-dichlorophenoxy)acetamide: A compound with a similar dichlorophenoxy group but a different amine group.
Uniqueness: N-(1-cyanocyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide stands out due to its combination of functional groups, which provides unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound in scientific research.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3,4-dichlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-12-5-6-13(17)14(18)9-12/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYZMMJTYCUNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC(=C(C=C1)Cl)Cl)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2868336.png)
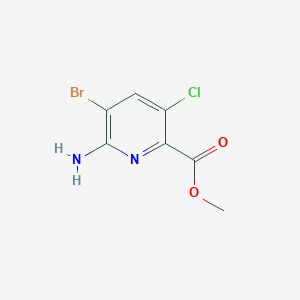
![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)

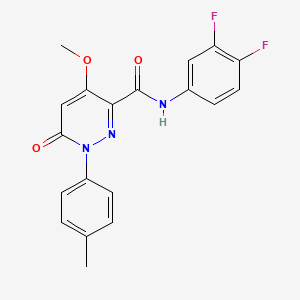
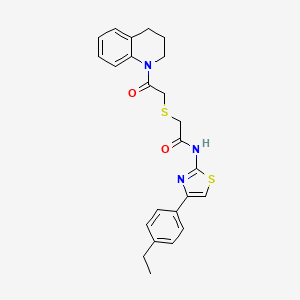
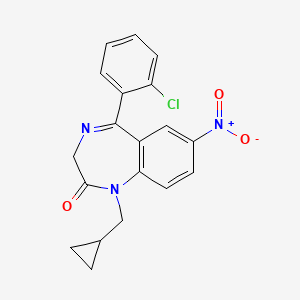
![4-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2868348.png)
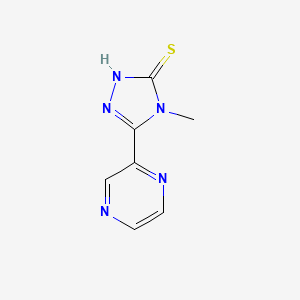

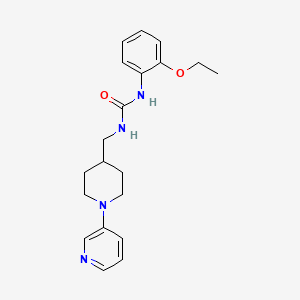
![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde](/img/structure/B2868355.png)
![hexamethyl 3,20-diazapentacyclo[11.7.0.02,10.03,7.016,20]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene-4,5,6,17,18,19-hexacarboxylate](/img/structure/B2868358.png)
